1H-1,2,4-Triazole-3-thiol, 5-(4-quinolyl)-
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Overview
Description
1H-1,2,4-Triazole-3-thiol, 5-(4-quinolyl)- is a heterocyclic compound that features a triazole ring fused with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-3-thiol, 5-(4-quinolyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of quinoline derivatives with thiosemicarbazide, followed by cyclization to form the triazole ring. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole-3-thiol, 5-(4-quinolyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: S-alkylated or S-arylated triazole derivatives.
Scientific Research Applications
1H-1,2,4-Triazole-3-thiol, 5-(4-quinolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as luminescent polymers and catalysts for organic reactions
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-3-thiol, 5-(4-quinolyl)- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the quinoline moiety can intercalate with DNA or interact with enzymes. These interactions can disrupt biological processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
1H-1,2,4-Triazole-3-thiol: A simpler analog without the quinoline moiety.
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol: Contains a pyridine ring instead of quinoline.
4-Methyl-4H-1,2,4-triazole-3-thiol: Features a methyl group on the triazole ring.
Uniqueness: 1H-1,2,4-Triazole-3-thiol, 5-(4-quinolyl)- is unique due to the presence of both the triazole and quinoline rings, which confer distinct chemical properties and biological activities. The combination of these two moieties enhances its potential as a versatile compound in various applications .
Properties
CAS No. |
3770-46-5 |
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Molecular Formula |
C11H8N4S |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
5-quinolin-4-yl-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C11H8N4S/c16-11-13-10(14-15-11)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,13,14,15,16) |
InChI Key |
OXHJNEQUQRCQLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=NC(=S)NN3 |
Origin of Product |
United States |
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